Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride
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Overview
Description
Methochloride of N-methylurethane of 3-dimethylaminophenol is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound is derived from 3-dimethylaminophenol, a phenolic compound known for its diverse chemical reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Methochloride of N-methylurethane of 3-dimethylaminophenol typically involves the reaction of 3-dimethylaminophenol with N-methylurethane under specific conditions. The process begins with the synthesis of 3-dimethylaminophenol, which can be achieved by reacting dimethylamine with resorcinol in the presence of an aqueous solution . The crude product is then purified through vacuum distillation to obtain high-purity 3-dimethylaminophenol .
Industrial Production Methods
In an industrial setting, the production of Methochloride of N-methylurethane of 3-dimethylaminophenol involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
Methochloride of N-methylurethane of 3-dimethylaminophenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Methochloride of N-methylurethane of 3-dimethylaminophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methochloride of N-methylurethane of 3-dimethylaminophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methochloride of N-methylurethane of 3-dimethylaminophenol include:
N-methylurethane: A related compound with similar chemical properties.
3-dimethylaminophenol: The parent compound from which Methochloride of N-methylurethane of 3-dimethylaminophenol is derived.
N-methylformamide: Another compound with comparable reactivity and applications.
Uniqueness
Its ability to undergo various chemical reactions and its utility in multiple fields make it a valuable compound for research and industrial purposes .
Biological Activity
The compound Ammonium, (3-(methylcarbamoyloxy)phenyl)trimethyl-, chloride, commonly referred to as a quaternary ammonium compound, has garnered attention in various fields due to its biological activity. These compounds are known for their antimicrobial properties, particularly against bacteria and fungi. This article reviews the biological activity of this specific compound, focusing on its antifungal and antibacterial effects, mechanisms of action, and potential applications in medical and industrial contexts.
Chemical Structure and Properties
This compound has a complex structure that contributes to its biological activity. The presence of the quaternary ammonium group enhances its solubility in water and its ability to interact with biological membranes. This interaction is crucial for its antimicrobial properties.
Antifungal Activity
Recent studies have highlighted the antifungal properties of quaternary ammonium compounds, including those structurally similar to this compound. For instance, research indicates that certain polymers derived from methacrylamido propyl trimethyl ammonium chloride exhibit significant antifungal activity against multidrug-resistant fungal strains such as Scopulariopsis brevicaulis and Fusarium oxysporum .
- Mechanism of Action : The antifungal activity is believed to be linked to the disruption of fungal cell membranes, leading to cell lysis. The positively charged ammonium groups interact with the negatively charged components of the fungal cell wall, compromising its integrity.
Antibacterial Activity
Quaternary ammonium compounds are also recognized for their antibacterial properties. They work by altering the permeability of bacterial cell membranes, which can lead to cytolysis and cell death. A study demonstrated that modified magnetic cyclodextrins containing quaternary ammonium groups showed a 99.47% removal efficacy against various bacterial strains .
- Table 1: Summary of Antimicrobial Efficacy
Microorganism | Activity Type | Efficacy (%) |
---|---|---|
Scopulariopsis brevicaulis | Antifungal | High |
Fusarium oxysporum | Antifungal | High |
Escherichia coli | Antibacterial | Moderate |
Staphylococcus aureus | Antibacterial | High |
Case Studies
- Antifungal Efficacy : A study involving the application of methacrylamido propyl trimethyl ammonium chloride on skin cells indicated a significant reduction in fungal growth without notable cytotoxicity to human fibroblasts and keratinocytes . This suggests potential for therapeutic use in treating fungal infections.
- Antibacterial Applications : In another investigation, quaternary ammonium-modified polymers were tested against common bacterial pathogens. The results showed effective bacterial inhibition, making these compounds suitable candidates for disinfectants and antimicrobial coatings .
Toxicity and Safety Profile
While the antimicrobial efficacy is promising, it is essential to consider the toxicity profile of such compounds. Preliminary assessments indicate low cytotoxicity towards human skin cells at therapeutic concentrations . However, further studies are required to establish long-term safety and potential side effects.
Properties
CAS No. |
64051-06-5 |
---|---|
Molecular Formula |
C11H17ClN2O2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
trimethyl-[3-(methylcarbamoyloxy)phenyl]azanium;chloride |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-12-11(14)15-10-7-5-6-9(8-10)13(2,3)4;/h5-8H,1-4H3;1H |
InChI Key |
HVJNBDDRSWGYDA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
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